N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline
Brand Name: Vulcanchem
CAS No.: 63019-14-7
VCID: VC15905326
InChI: InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+
SMILES:
Molecular Formula: C20H19N
Molecular Weight: 273.4 g/mol

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline

CAS No.: 63019-14-7

Cat. No.: VC15905326

Molecular Formula: C20H19N

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline - 63019-14-7

Specification

CAS No. 63019-14-7
Molecular Formula C20H19N
Molecular Weight 273.4 g/mol
IUPAC Name N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline
Standard InChI InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+
Standard InChI Key SVRNNQYGAOMXBM-JLHYYAGUSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar naphthalene ring (10 π-electrons) conjugated to a para-substituted dimethylaniline group through a trans-vinyl bridge (EE-configuration). X-ray crystallographic data for analogous structures indicate dihedral angles between aromatic systems ranging from 30.44° to 41.08°, suggesting moderate π-orbital overlap . The dimethylamino group at the para position induces significant electron-donating effects, altering the compound's electronic profile compared to unsubstituted analogs .

Table 1: Key Chemical Identifiers

PropertyValueSource References
CAS Registry Numbers63019-14-7, 22920-32-7
IUPAC NameN,NN,N-dimethyl-4-[(EE)-2-naphthalen-1-ylethenyl]aniline
Molecular FormulaC20H19N\text{C}_{20}\text{H}_{19}\text{N}
Molecular Weight273.372 g/mol
SMILES NotationCN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32

Stereochemical Considerations

The vinyl linker between naphthalene and aniline moieties creates geometric isomerism. PubChem data confirms the EE-isomer predominates in commercial samples, with a defined bond stereocenter count of 1 . Computational models predict a rotational barrier of ~25 kcal/mol for the vinyl group, implying restricted rotation at room temperature .

Physicochemical Properties

Experimental and Computed Parameters

While experimental measurements of density, melting, and boiling points remain unreported, quantum mechanical calculations provide insights:

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Reference
XLogP3-AA5.6XLogP3 3.0
Topological Polar Surface Area3.2 ŲCactvs 3.4.8.18
Hydrogen Bond Donor Count0PubChem
Rotatable Bond Count3PubChem
Molar Refractivity89.9 cm³/molEstimated via Group Contribution

The high logP value indicates strong lipophilicity, suggesting preferential partitioning into lipid membranes . The absence of hydrogen bond donors aligns with its predicted low aqueous solubility (~0.1 mg/L at 25°C).

Synthesis and Stability

Synthetic Pathways

No explicit synthesis protocols for N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline appear in peer-reviewed literature. Analogous compounds suggest potential routes:

  • Wittig Reaction: Coupling of 4-(dimethylamino)benzaldehyde with 1-naphthylmethyltriphenylphosphonium salts .

  • Heck Coupling: Palladium-catalyzed cross-coupling between 1-bromonaphthalene and N,NN,N-dimethyl-p-vinylaniline .

Reaction yields and purification methods remain undocumented, highlighting a critical research gap.

Degradation and Stability

The conjugated system likely undergoes photodegradation via [2+2] cycloaddition or oxidation at the vinyl bridge. Accelerated stability studies under ICH guidelines are absent, but analogues show half-lives <24 hours under UV light (300–400 nm) .

Research Challenges and Future Directions

  • Synthesis Optimization: Develop scalable routes with >70% yield.

  • Crystallographic Studies: Resolve 3D structure to confirm stereochemistry.

  • Toxicokinetics: Assess ADME properties using OECD 417 guidelines.

  • Photostability: Characterize degradation products under IEC 61215 conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator